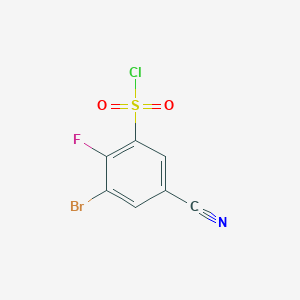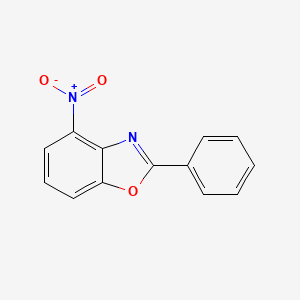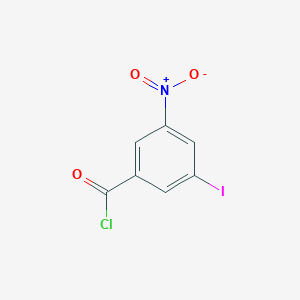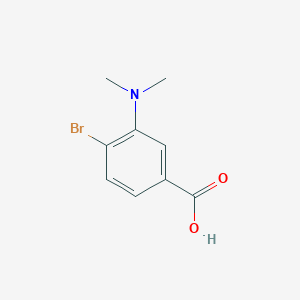
1-(4-Iodophenyl)cyclobutanecarboxylic acid
Übersicht
Beschreibung
“1-(4-Iodophenyl)cyclobutanecarboxylic acid” is a chemical compound with the molecular formula C11H11IO2 . It is categorized under carboxylic acids . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)cyclobutanecarboxylic acid” consists of an iodophenyl group attached to a cyclobutanecarboxylic acid. The molecular weight of this compound is 302.106 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Trifluoromethyl-Substituted Analogues
Research by Radchenko et al. (2009) focuses on the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, showcasing a method involving the transformation of the acid moiety into the trifluoromethyl group. This work contributes to the development of novel compounds with potential applications in medicinal chemistry and materials science Radchenko et al., 2009.
Novel Synthesis Route
Fu Zhi-feng (2004) developed a more convenient and practical synthesis route for 1-aminocyclobutanecarboxylic acid, suggesting industrial application prospects. This method could potentially streamline the production process of related compounds, benefiting various scientific research fields Fu Zhi-feng, 2004.
Conformationally Restricted NMR Label for Peptides
A study by Tkachenko et al. (2014) introduced a monofluoro-substituted amino acid as a conformationally restricted label for solid-state 19F NMR distance measurements in membrane-bound peptides. This innovative approach could enhance the understanding of peptide structures and functions, offering valuable insights into biochemistry and pharmacology Tkachenko et al., 2014.
Potential Therapy Agent for Boron Neutron Capture Therapy
The synthesis of a novel boronated aminocyclobutanecarboxylic acid by Kabalka and Yao (2004) for potential use in boron neutron capture therapy highlights its significance in advancing cancer treatment methodologies. This research could pave the way for more effective and targeted cancer therapies Kabalka & Yao, 2004.
Applications in Co-crystal Formation
Lemmerer and Fernandes (2012) explored the co-crystallization of cyclic carboxylic acids with isonicotinamide, revealing intricate co-crystal structures with potential applications in pharmaceuticals and materials science. This research provides a foundation for the development of new co-crystal materials with enhanced properties Lemmerer & Fernandes, 2012.
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCKXHXXUWWDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)cyclobutanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)







